molecular formula C16H15ClN4 B2849297 2-Amino-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 409093-30-7

2-Amino-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2849297
CAS RN: 409093-30-7
M. Wt: 298.77
InChI Key: RADZGZWPFJMKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H15ClN4 and its molecular weight is 298.77. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. It has shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans . The ability to target both bacterial and fungal pathogens makes it a valuable candidate for further development in antimicrobial therapies.

Drug Transport System

The compound has been used to create a novel system for drug transport. By stabilizing gold nanoparticles with a complex of β-cyclodextrin and the compound, researchers have developed a system that can improve the solubility and delivery of drugs . This system shows promise for enhancing the effectiveness of therapeutic agents that suffer from low aqueous solubility.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit strong and selective cytotoxic potency against certain cancer cell lines . This suggests its potential use in developing antitumor drugs, particularly those targeting specific types of cancer cells.

Tyrosine Kinase Receptor Inhibition

The compound has shown efficacy in inhibiting tyrosine kinase receptors like EGFR and VEGFR-2 . These receptors are often implicated in the progression of various cancers, and their inhibition can be a powerful strategy in cancer therapy.

Computational Chemistry

The compound has been the subject of computational studies using density functional theory (DFT). These studies help in understanding the thermodynamic parameters and molecular interactions that contribute to its biological activities . Such computational analyses are crucial for the rational design of new drugs.

Chemical Synthesis and Characterization

It serves as a key intermediate in the synthesis of various thiazole derivatives. Its synthesis and characterization are fundamental in the field of medicinal chemistry, providing insights into the structure-activity relationships of potential pharmaceuticals .

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4/c1-21-7-6-14-13(9-21)15(12(8-18)16(19)20-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADZGZWPFJMKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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